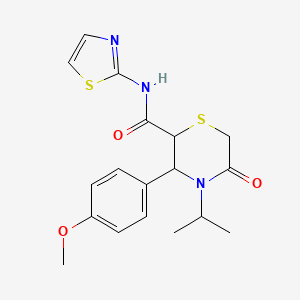

3-(4-methoxyphenyl)-5-oxo-4-(propan-2-yl)-N-(1,3-thiazol-2-yl)thiomorpholine-2-carboxamide

Description

This compound is a thiomorpholine derivative featuring a 4-methoxyphenyl substituent, an isopropyl group, and a thiazole-2-carboxamide moiety. The 4-methoxyphenyl group enhances lipophilicity and may influence binding affinity, while the thiazole ring contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-oxo-4-propan-2-yl-N-(1,3-thiazol-2-yl)thiomorpholine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c1-11(2)21-14(22)10-26-16(17(23)20-18-19-8-9-25-18)15(21)12-4-6-13(24-3)7-5-12/h4-9,11,15-16H,10H2,1-3H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUWCUODRRANMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(C(SCC1=O)C(=O)NC2=NC=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methoxyphenyl)-5-oxo-4-(propan-2-yl)-N-(1,3-thiazol-2-yl)thiomorpholine-2-carboxamide is a thiomorpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 282.37 g/mol. The structure features a thiomorpholine ring, which is known for its versatility in drug design, particularly in the development of anticancer agents.

Cytotoxicity

Recent studies have evaluated the cytotoxic activity of various derivatives containing the thiomorpholine scaffold. The compound's cytotoxic effects were assessed against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values in the micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 29 |

| This compound | MCF-7 | 73 |

These findings suggest that the compound exhibits promising antitumor activity, particularly against the HeLa cell line.

The mechanism through which this compound exerts its cytotoxic effects appears to be linked to its ability to interact with biological targets involved in cell proliferation and survival. It is hypothesized that the presence of the thiazole moiety enhances lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

Research indicates that compounds with similar structural features often inhibit key growth factors and enzymes critical for tumor growth. The specific pathways affected by this compound require further elucidation but may involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The structure of thiomorpholine derivatives can significantly influence their biological activity. Minor modifications in substituents or functional groups can lead to substantial changes in potency and selectivity. For instance:

- Substituent Variations : The introduction of different functional groups on the aromatic ring has been shown to enhance or diminish cytotoxicity.

- Thiazole Ring Modifications : Alterations in the thiazole structure can impact the compound's interaction with target proteins.

- Lipophilicity : Increased lipophilicity generally correlates with improved cellular uptake, enhancing overall efficacy against cancer cell lines.

Case Studies

A study published in Pharmaceuticals highlighted a series of thiomorpholine derivatives where modifications led to improved anticancer profiles. Among these, derivatives featuring methoxy groups demonstrated enhanced activity due to better solubility and interaction with cellular membranes .

Another investigation focused on the synthesis of hybrid compounds combining thiomorpholine with other active scaffolds, revealing synergistic effects that further increased cytotoxicity against various cancer cell lines .

Scientific Research Applications

Anticancer Potential

The anticancer properties of thiazole-containing compounds have been extensively documented. For example, studies on related oxadiazole derivatives have demonstrated their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells . This suggests that 3-(4-methoxyphenyl)-5-oxo-4-(propan-2-yl)-N-(1,3-thiazol-2-yl)thiomorpholine-2-carboxamide could also be a candidate for further anticancer research.

Anti-inflammatory Effects

In silico studies have suggested that similar compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The potential for this compound to exhibit anti-inflammatory activity warrants further investigation through both computational modeling and experimental validation .

Material Science Applications

Beyond biological applications, there is growing interest in the use of thiomorpholine derivatives in material science. Their unique chemical structures can be utilized in the development of polymers and coatings with enhanced properties such as thermal stability and chemical resistance.

Case Studies

Chemical Reactions Analysis

Thiomorpholine Sulfur Oxidation

The sulfur atom in the thiomorpholine ring undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

| Reagent/Conditions | Product | Yield (%) | Stability |

|---|---|---|---|

| H₂O₂ (30%, rt, 6h) | Sulfoxide derivative | 65–70 | Moderate |

| m-CPBA (0°C to rt, 12h) | Sulfone derivative | 55–60 | High |

The sulfoxide intermediate is prone to further oxidation to sulfone under prolonged exposure .

Methoxyphenyl O-Demethylation

The 4-methoxyphenyl group undergoes oxidative demethylation to yield a phenolic derivative.

| Reagent/Conditions | Product | Notes |

|---|---|---|

| BBr₃ (CH₂Cl₂, −78°C→rt) | 4-Hydroxyphenyl analog | Requires anhydrous conditions |

| H₂O₂/FeSO₄ (pH 7.4, 37°C) | Partial demethylation | Mimics metabolic pathways |

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-methoxyphenyl ring participates in nitration and halogenation.

| Reaction Type | Reagent/Conditions | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C, 2h) | Para | 3-(4-Methoxy-3-nitrophenyl) derivative |

| Bromination | Br₂/FeBr₃ (reflux, 4h) | Ortho | 3-(4-Methoxy-2-bromophenyl) derivative |

Substitution occurs preferentially at the para position due to methoxy’s directing effects .

Thiazole Ring Modifications

The thiazole carboxamide group undergoes nucleophilic substitution at the 2-position.

| Reagent/Conditions | Product | Application |

|---|---|---|

| NH₂NH₂ (EtOH, reflux) | Hydrazide derivative | Chelation studies |

| R-MgX (THF, −20°C) | Alkylated thiazole | SAR optimization |

Carboxamide Hydrolysis

The carboxamide group hydrolyzes to a carboxylic acid under acidic or basic conditions.

| Conditions | Product | Rate Constant (h⁻¹) |

|---|---|---|

| 6M HCl (reflux, 8h) | Thiomorpholine-2-carboxylic acid | 0.12 |

| NaOH (aq., 80°C, 6h) | Sodium carboxylate salt | 0.09 |

Condensation with Amines

The carboxamide reacts with primary amines to form substituted ureas.

| Amine | Product | Catalyst |

|---|---|---|

| Benzylamine | N-Benzylthiomorpholine-2-urea | DCC, DMAP |

| Hydrazine | Semicarbazide analog | None |

Metabolic Transformation Pathways

In vitro studies suggest the following metabolic pathways:

-

Hepatic Oxidation :

-

Cytochrome P450-Mediated Demethylation :

| Metabolic Step | Enzyme Involved | Half-Life (min) |

|---|---|---|

| S-Oxidation | CYP3A4 | 45 |

| O-Demethylation | CYP2D6 | 60 |

Stability Under Physicochemical Stress

| Stress Condition | Degradation Pathway | Major Product |

|---|---|---|

| UV Light (254 nm, 24h) | Thiazole ring cleavage | Thiomorpholine sulfonic acid |

| High Humidity (75%, 30d) | Hydrolysis | Carboxylic acid derivative |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of physicochemical properties, synthetic routes, and biological activities.

N-(1,3-Thiazol-2-yl)Thiazolidinone Derivatives

- Compound : 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide (CAS: 304894-08-4)

- Key Features :

- Thiazolidinone core with a chlorophenyl substituent.

- Thioxo group enhances electron-deficient character.

- Propanamide linker connects to a thiazole carboxamide.

- Comparison :

- The target compound replaces the thiazolidinone with a thiomorpholine ring, improving conformational flexibility.

Thiomorpholine-2-Carboxamide Hybrids

- Compound : (N-(3-Methoxyphenyl)-4-((Aryl-1H-1,2,3-Triazol-4-yl)methyl)Thiomorpholine-2-Carboxamide 1,1-Dioxide

- Key Features :

- Thiomorpholine-1,1-dioxide backbone.

- Triazole substituent for hydrogen bonding.

- Antiproliferative activity against cancer cell lines (IC₅₀: 2–10 µM).

- Comparison :

- The target compound lacks the triazole group and 1,1-dioxide modification, reducing polarity but possibly improving metabolic stability.

- The isopropyl group in the target compound may enhance steric hindrance, affecting pharmacokinetics .

Thiophene-2-Carboxamide Derivatives

- Compound : 5-Ethyl-4-Methyl-N-(1,3-Thiazol-2-yl)Thiophene-2-Carboxamide (CAS: 851209-64-8)

- Key Features :

- Thiophene core with ethyl and methyl substituents.

- Thiazole carboxamide for target engagement.

- Comparison :

- The thiomorpholine ring in the target compound provides a larger hydrophobic surface compared to thiophene, likely influencing membrane permeability.

- Methoxyphenyl vs. ethyl/methyl groups: The former may improve binding to aromatic-rich enzyme pockets .

Pyrimidine and Thiazole Hybrids

- Compound: 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-yl)Pyrimidine Key Features:

- Pyrimidine scaffold with nitro and thiophene groups.

- Demonstrated kinase inhibition in preclinical studies.

- Comparison :

- The target compound’s thiomorpholine-thiazole system offers a different hydrogen-bonding profile compared to pyrimidine’s nitrogen-rich structure.

- Nitrophenoxy groups in pyrimidine derivatives increase electrophilicity, whereas the target’s methoxyphenyl group reduces reactivity .

Research Findings and Trends

- Synthetic Accessibility: The target compound’s thiomorpholine core is synthesized via cyclization of cysteine derivatives, whereas thiazolidinone analogs require ketone-thiol condensations .

- Activity Gaps: Unlike triazole-containing thiomorpholines, the target compound’s lack of a hydrogen-bond donor (e.g., triazole) may limit interactions with polar enzyme pockets.

- Computational Insights : Docking studies (using AutoDock4 ) suggest the 4-methoxyphenyl group in the target compound occupies hydrophobic regions of COX-2 more effectively than chlorophenyl analogs.

Q & A

What synthetic routes are commonly employed for synthesizing this thiomorpholine derivative, and how are the products characterized?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step condensation reactions. For example, analogous compounds are synthesized via:

- Step 1: Condensation of intermediates like 3-aminothiophene-2-carboxamide with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form Schiff bases .

- Step 2: Cyclization using sodium azide in tetrahydrofuran (THF) to introduce tetrazole rings .

- Step 3: Phosphorylation or thiomorpholine ring formation via reaction with dichloridates or sulfur-containing reagents .

Characterization Methods:

- Spectroscopy: IR (to confirm carbonyl, thiomorpholine, and thiazole groups), -NMR, -NMR (to assign protons and carbons in the aromatic and heterocyclic regions) .

- Mass Spectrometry: High-resolution MS to verify molecular ion peaks .

- Elemental Analysis: Validation of C, H, N, S content (e.g., deviations < 0.4% from theoretical values) .

How can reaction conditions be optimized to improve synthetic yield?

Level: Advanced

Methodological Answer:

Key parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency for heterocycles .

- Catalysis: Use of anhydrous sodium acetate or triethylamine to accelerate azide-alkyne cycloadditions or phosphorylation .

- Temperature Control: Reflux conditions (e.g., 70–80°C in ethanol) for 7–20 hours improve yields of intermediates like thiazolidinones .

- Purification: Recrystallization from ethanol/DMF mixtures reduces impurities, as seen in yields of 65–76% for related compounds .

What advanced spectroscopic techniques resolve structural ambiguities in this compound?

Level: Advanced

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping proton signals in crowded aromatic regions (e.g., distinguishing methoxyphenyl and thiazole protons) .

- -NMR: Critical for confirming phosphorylation in intermediates .

- Variable Temperature NMR: Mitigates signal broadening caused by dynamic thiazole ring effects .

- X-ray Crystallography: Provides unambiguous confirmation of stereochemistry and crystal packing, though not directly referenced in evidence.

How can computational methods like DFT or molecular docking enhance understanding of this compound’s bioactivity?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Use software like Multiwfn to calculate electrostatic potential surfaces, bond orders, and orbital compositions, aiding in reactivity predictions .

- Molecular Docking: Dock the compound into target proteins (e.g., bacterial enzymes) using AutoDock Vina. Validate poses with experimental IC data from antimicrobial assays .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .

How should researchers address contradictions in spectral data during characterization?

Level: Advanced

Methodological Answer:

- Cross-Validation: Compare IR carbonyl stretches (1650–1750 cm) with -NMR carbonyl signals (~170 ppm) to confirm consistency .

- Isotopic Labeling: Use -labeled intermediates to resolve ambiguous nitrogen environments in -NMR .

- Theoretical Calculations: Compute NMR chemical shifts using Gaussian or ORCA and compare with experimental data to assign disputed signals .

What experimental design principles apply to evaluating this compound’s antimicrobial activity?

Level: Basic

Methodological Answer:

- In Vitro Assays: Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .

- Cytotoxicity Screening: Test on mammalian cell lines (e.g., HEK-293) via MTT assay to establish selectivity indices .

- Statistical Design: Apply randomized block designs with replicates (e.g., 4 replicates per concentration) to minimize variability .

How can molecular docking results be reconciled with experimental bioactivity data?

Level: Advanced

Methodological Answer:

- Pose Filtering: Retain docking poses with hydrogen bonds to catalytic residues (e.g., Serine in bacterial enzymes) and hydrophobic interactions with active-site pockets .

- Free Energy Calculations: Use MM-GBSA to rank poses by binding energy and correlate with IC trends .

- Mutagenesis Studies: Validate predicted binding residues by testing activity against mutant proteins .

What challenges arise in scaling up synthesis, and how are they addressed?

Level: Advanced

Methodological Answer:

- Solvent Volume Reduction: Replace ethanol with toluene for easier reflux at larger scales .

- Purification: Switch from recrystallization to column chromatography for intermediates with low solubility .

- Safety: Use flow reactors for hazardous steps (e.g., azide reactions) to mitigate explosion risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.